iNOS/PGE2-IN-1

iNOS PGE2 dual-inhibitor

iNOS/PGE2-IN-1 (compound 4a) is a synthetic hybrid molecule derived from the non‑steroidal anti‑inflammatory drug (NSAID) indomethacin, designed to simultaneously suppress inducible nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) production. It belongs to a novel class of aryl carboximidamides that function as NSAID‑iNOS inhibitor hybrids, aiming to address the limitations of conventional anti‑inflammatory therapies by concurrently blocking the NO and PGE2 arms of the inflammatory cascade.

Molecular Formula C26H22ClN3O4
Molecular Weight 475.9 g/mol
Cat. No. B12409804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiNOS/PGE2-IN-1
Molecular FormulaC26H22ClN3O4
Molecular Weight475.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)ON=C(C4=CC=CC=C4)N
InChIInChI=1S/C26H22ClN3O4/c1-16-21(15-24(31)34-29-25(28)17-6-4-3-5-7-17)22-14-20(33-2)12-13-23(22)30(16)26(32)18-8-10-19(27)11-9-18/h3-14H,15H2,1-2H3,(H2,28,29)
InChIKeyVUHRAQNEDWAESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





iNOS/PGE2-IN-1 (Compound 4a): A Dual iNOS/PGE2 Inhibitor Hybrid for Inflammatory Disease Research


iNOS/PGE2-IN-1 (compound 4a) is a synthetic hybrid molecule derived from the non‑steroidal anti‑inflammatory drug (NSAID) indomethacin, designed to simultaneously suppress inducible nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) production [1]. It belongs to a novel class of aryl carboximidamides that function as NSAID‑iNOS inhibitor hybrids, aiming to address the limitations of conventional anti‑inflammatory therapies by concurrently blocking the NO and PGE2 arms of the inflammatory cascade [1].

Why Indomethacin, Celecoxib, or 1400W Cannot Substitute for iNOS/PGE2-IN-1 in Dual‑Pathway Inflammation Models


Conventional anti‑inflammatory agents target only one arm of the NO/PGE2 inflammatory axis. Indomethacin inhibits COX‑1/2 but does not suppress iNOS activity at pharmacological concentrations [1], leaving NO‑driven inflammation unchecked. Conversely, the highly selective iNOS inhibitor 1400W (Kd ≤7 nM for iNOS) lacks direct PGE2‑suppressive activity and may even elevate PGE2 levels in certain in vivo models. Celecoxib, a selective COX‑2 inhibitor (IC50 40 nM), reduces PGE2 synthesis but provides only indirect, context‑dependent modulation of iNOS expression . Therefore, in experimental systems where both iNOS‑derived NO and COX‑2‑derived PGE2 contribute to pathology, none of these single‑target agents replicate the dual inhibitory profile of iNOS/PGE2‑IN‑1.

Quantitative Differentiation of iNOS/PGE2-IN-1 Against Indomethacin, Celecoxib, and 1400W


Dual iNOS/PGE2 Inhibitory Mechanism Versus Single‑Target Comparators

iNOS/PGE2‑IN‑1 (compound 4a) directly inhibits both iNOS enzymatic activity (IC50 = 2.31 μM) and PGE2 production (IC50 = 29 nM) in LPS‑stimulated RAW 264.7 macrophages [1]. By contrast, indomethacin does not inhibit iNOS at pharmacological concentrations (5–20 μM had no significant effect on nitrite production or iNOS expression) [2], while the selective iNOS inhibitor 1400W does not directly inhibit PGE2 synthesis . Celecoxib inhibits COX‑2 (IC50 = 40 nM) but its effect on iNOS is indirect and variable .

iNOS PGE2 dual-inhibitor

iNOS Enzyme Inhibition: iNOS/PGE2-IN-1 Versus Indomethacin

iNOS/PGE2‑IN‑1 inhibits iNOS enzyme activity with an IC50 of 2.31 μM in LPS‑stimulated RAW 264.7 macrophages [1]. In contrast, indomethacin at pharmacological concentrations (5–20 μM) produced no significant inhibition of nitrite production or iNOS expression in the same cell type [2], confirming that the iNOS‑inhibitory component of iNOS/PGE2‑IN‑1 is absent in the parent NSAID.

iNOS enzyme inhibition RAW 264.7

In Vivo Anti‑Inflammatory Efficacy: 2‑Fold vs Indomethacin, 8‑Fold vs Celecoxib

In the carrageenan‑induced rat paw edema model, iNOS/PGE2‑IN‑1 (compound 4a) demonstrated approximately 2‑fold greater anti‑inflammatory activity than indomethacin and 8‑fold greater activity than celecoxib at 4 hours post‑carrageenan injection [1]. This direct head‑to‑head comparison quantifies the in vivo superiority of the dual‑inhibitor approach over both a non‑selective NSAID and a COX‑2‑selective inhibitor.

in vivo carrageenan paw edema

Gastric Safety: 65% Reduction in Ulcerogenic Liability Versus Indomethacin

iNOS/PGE2‑IN‑1 (compound 4a) exhibited an ulcerogenic liability of only 35% relative to indomethacin (taken as 100%) [1]. Histopathological analysis confirmed reduced degeneration and enhanced ulcer healing compared to indomethacin [1]. This quantitative reduction in gastric toxicity addresses a critical liability of conventional NSAIDs.

ulcerogenic gastric safety NSAID

NO Production Inhibition: 5‑Fold Greater Potency Than Indomethacin in RAW 264.7 Cells

iNOS/PGE2‑IN‑1 inhibited LPS‑induced nitric oxide production in RAW 264.7 macrophages with an IC50 of 10.70 μM [1]. Under comparable experimental conditions, indomethacin exhibited an NO production IC50 of 53.8 μM [2], meaning iNOS/PGE2‑IN‑1 is approximately 5‑fold more potent in suppressing NO output. This comparison confirms that the hybrid structure substantially enhances NO‑suppressive capacity beyond that of the parent NSAID scaffold.

NO production LPS RAW 264.7

Optimal Research & Industrial Application Scenarios for iNOS/PGE2-IN-1 Based on Quantitative Differentiation


Acute Inflammation Animal Models Requiring Maximal Edema Suppression

In carrageenan‑induced rat paw edema studies, iNOS/PGE2‑IN‑1 provides 2‑fold greater anti‑inflammatory activity than indomethacin and 8‑fold greater activity than celecoxib at 4 h [1]. This makes it the preferred agent when the experimental endpoint demands robust, rapid edema reduction that cannot be achieved with standard NSAIDs or COX‑2‑selective inhibitors alone.

Long‑Term In Vivo Studies Where Gastric Toxicity Is a Confounding Variable

With a 65% lower ulcerogenic liability compared to indomethacin [1], iNOS/PGE2‑IN‑1 is particularly suited for chronic dosing regimens in rodents. Its improved gastric safety profile reduces attrition due to gastrointestinal adverse events, enabling more reliable assessment of anti‑inflammatory efficacy over extended treatment periods.

Macrophage‑Based In Vitro Assays Requiring Dual NO and PGE2 Suppression

In LPS‑stimulated RAW 264.7 macrophage assays, iNOS/PGE2‑IN‑1 simultaneously inhibits iNOS activity (IC50 = 2.31 μM) and PGE2 production (IC50 = 29 nM) [1]. This dual‑pathway suppression at well‑defined IC50 values makes it an ideal single‑agent tool for dissecting the interplay between NO and PGE2 signaling in macrophage‑driven inflammation.

Comparative Pharmacology Studies Exploring NSAID‑iNOS Hybrid Mechanism

As a structurally distinct NSAID‑iNOS inhibitor hybrid, iNOS/PGE2‑IN‑1 serves as a valuable reference compound for medicinal chemistry programs aiming to develop next‑generation anti‑inflammatory agents with dual mechanisms. Its 5‑fold greater NO‑suppressive potency over indomethacin [1][2] and proven in vivo advantage over both indomethacin and celecoxib establish a clear benchmark for new chemical entities targeting the iNOS/PGE2 axis.

Quote Request

Request a Quote for iNOS/PGE2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.